ethyl 4-(2-((4-(4-chlorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[2-[[4-(4-chlorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN6O3S/c1-3-33-23(32)29-13-11-28(12-14-29)21(31)16-34-22-26-25-20(15-19-5-4-10-27(19)2)30(22)18-8-6-17(24)7-9-18/h4-10H,3,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGCJZONFINTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((4-(4-chlorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex compound with potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.
Structure and Synthesis
The compound's structure includes a piperazine core substituted with various functional groups, which are critical for its biological activity. The presence of the triazole ring and the chlorophenyl group contributes to its pharmacological profile. The synthesis typically involves multi-step organic reactions, including the formation of the piperazine derivative followed by acylation and thioether formation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazole-containing compounds. For instance, derivatives of triazoles have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative A | A549 (Lung) | 10 | Induces apoptosis via caspase activation |
| Triazole Derivative B | MCF7 (Breast) | 15 | Inhibits proliferation through cell cycle arrest |
| Ethyl 4-(...) | A549 (Lung) | TBD | TBD |
Case Study : A study evaluating the efficacy of triazole derivatives against A549 cells demonstrated that compounds with a chlorophenyl substitution exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The mechanism involved apoptosis induction through the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspases .
Antimicrobial Activity
The antimicrobial properties of ethyl 4-(...) have also been explored, particularly against multidrug-resistant pathogens. The compound's efficacy was tested against several bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL | Effective |
| Escherichia coli (MDR) | 64 µg/mL | Moderate |
| Klebsiella pneumoniae (Carbapenem-resistant) | 128 µg/mL | Weak |
Research Findings : In vitro studies indicated that ethyl 4-(...) exhibited significant antibacterial activity against MRSA and other resistant strains. The mechanism was attributed to disruption of bacterial cell membrane integrity and inhibition of protein synthesis .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer. Compounds with structural similarities to ethyl 4-(...) have demonstrated anti-inflammatory effects through various pathways:
- Inhibition of COX enzymes : Reducing prostaglandin synthesis.
- Modulation of cytokine production : Decreasing levels of TNF-alpha and IL-6.
Case Study : A study on pyrrole-based derivatives showed that modifications to the triazole ring enhanced anti-inflammatory activity in animal models of arthritis. The compounds significantly reduced paw swelling and inflammatory markers .
Scientific Research Applications
Anticancer Properties
Research indicates that the compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of this compound have demonstrated significant cytotoxicity against human cancer cell lines, with mechanisms linked to apoptosis induction and inhibition of key signaling pathways involved in tumor growth.
Case Study: Anticancer Efficacy
A study by Yasuda et al. evaluated several piperazine derivatives for their anticancer activity. One derivative showed potent activity against multiple tumor cell lines, highlighting the importance of structural modifications in enhancing biological efficacy.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of the triazole moiety is believed to contribute to its antimicrobial effects.
Case Study: Antimicrobial Efficacy
In research conducted by Furdui et al., various derivatives were synthesized and tested against different microorganisms. The results indicated that certain structural modifications significantly enhanced antimicrobial activity.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative damage and apoptosis in models of neurodegenerative diseases.
Case Study: Neuroprotective Properties
A study published in MDPI explored the neuroprotective potential of related compounds using in vivo models. The findings indicated that these compounds could significantly reduce markers of neurodegeneration in animal models of Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
